vanillylamine chemical properties and structure
vanillylamine chemical properties and structure
An In-depth Technical Guide to Vanillylamine: Chemical Properties and Structure
Introduction
Vanillylamine, also known as 4-(aminomethyl)-2-methoxyphenol, is a biogenic amine that serves as a crucial intermediate in the biosynthesis of capsaicinoids, the compounds responsible for the pungent sensation of chili peppers.[1][2] Its unique structure, featuring a phenolic hydroxyl group, a methoxy group, and a primary amine on a benzene ring, makes it a valuable molecule in the fields of pharmacology, neuroscience, and synthetic chemistry.[2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of vanillylamine for researchers, scientists, and drug development professionals.
Chemical Properties
The fundamental chemical and physical properties of vanillylamine are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-(aminomethyl)-2-methoxyphenol | [2][3] |
| Synonyms | 4-Hydroxy-3-methoxybenzylamine, Vanillylamine | [1][3] |
| CAS Number | 1196-92-5 | [2][3] |
| Chemical Formula | C₈H₁₁NO₂ | [1][3] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| Physical Description | Solid | [3] |
| pKa | Data available in the IUPAC Digitized pKa Dataset | [3] |
| InChI | InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3 | [2][3] |
| SMILES | COC1=C(C=CC(=C1)CN)O | [3] |
Chemical Structure
Vanillylamine is an aromatic compound characterized by a benzene ring substituted with three key functional groups: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and an aminomethyl (-CH₂NH₂) group. The substituents are arranged at positions 1, 2, and 4 of the benzene ring, respectively. This specific arrangement of functional groups is fundamental to its biological activity and its role as a precursor to capsaicinoids.
Experimental Protocols: Synthesis of Vanillylamine
Vanillylamine can be synthesized through various methods, with the reduction of vanillin oxime being a common and well-documented approach.[4] Another prevalent method is the reductive amination of vanillin.[2]
Synthesis from Vanillin via Vanillin Oxime
This two-step process involves the initial conversion of vanillin to vanillin oxime, followed by the reduction of the oxime to yield vanillylamine.
Step 1: Preparation of Vanillin Oxime
-
Reagents: Vanillin, hydroxylamine hydrochloride, sodium acetate trihydrate, water.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate trihydrate in water.
-
Add vanillin to the solution and reflux the mixture for approximately 10 minutes.
-
Upon cooling to room temperature, crystals of vanillin oxime will form.
-
The crystals can be collected by vacuum filtration and washed with cold water.
-
Step 2: Reduction of Vanillin Oxime to Vanillylamine
-
Reagents: Vanillin oxime, acetic acid, zinc dust.
-
Procedure:
-
Dissolve vanillin oxime in acetic acid and cool the solution to 15°C.
-
Add zinc dust to the stirred mixture and allow it to warm to room temperature over a period of 3 hours.
-
Filter the excess zinc, and carefully neutralize the filtrate with ammonia to precipitate the product.
-
The resulting vanillylamine can be collected by vacuum filtration as an off-white powder and washed with cold water.
-
A variation of this reduction can be performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst in an acidic medium.[5]
Reductive Amination of Vanillin
This method involves the direct reaction of vanillin with an ammonia source in the presence of a catalyst and a reducing agent to form vanillylamine.[2]
Characterization
The identity and purity of synthesized vanillylamine are typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the O-H, N-H, C-O, and aromatic C-H stretching vibrations.[3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of vanillylamine and to analyze its fragmentation pattern, which can confirm its structure.[3][6]
Signaling Pathways and Biological Relevance
Vanillylamine is a pivotal molecule in the biosynthesis of capsaicinoids in Capsicum species.[1][2] This pathway is of significant interest to researchers in drug development due to the interaction of capsaicinoids with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and thermoregulation.[2]
Biosynthesis of Capsaicin
The biosynthesis of capsaicin involves two primary pathways: the phenylpropanoid pathway, which produces vanillylamine, and the branched-chain fatty acid pathway, which produces 8-methyl-6-nonenoic acid.[1][7]
-
Formation of Vanillylamine: Vanillin, derived from the phenylpropanoid pathway, is converted to vanillylamine.[1][2] This reaction is catalyzed by the enzyme vanillin aminotransferase.[1][8][9][10]
-
Condensation: Vanillylamine is then condensed with 8-methyl-6-nonenoyl-CoA (from the fatty acid pathway) by the enzyme capsaicin synthase to form capsaicin.[1][7][8]
Recently, it has been reported that vanillylamine, a metabolite produced by the gut microbiota Lachnospiraceae, can significantly alleviate myelosuppression caused by chemotherapy in abdominal and pelvic tumors.[11]
Visualizations
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the biosynthetic pathway of capsaicin and a typical experimental workflow for the synthesis of vanillylamine.
Caption: Biosynthetic pathway of capsaicin from vanillin.
Caption: Experimental workflow for the synthesis of vanillylamine.
References
- 1. Vanillylamine - Wikipedia [en.wikipedia.org]
- 2. Vanillylamine | High-Purity Research Chemical | Supplier [benchchem.com]
- 3. Vanillylamine | C8H11NO2 | CID 70966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6958418B2 - Process for preparing vanillylamine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Capsaicin - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. Functional characterization of Capsicum chinense vanillin aminotransferase: Detection of vanillylamine-forming activity from vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Aspects of Putative Aminotransferase Responsible for Converting Vanillin to Vanillylamine in the Capsaicinoid Biosynthesis Pathway in Capsicum Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
